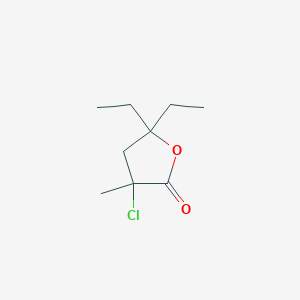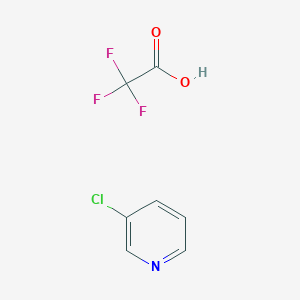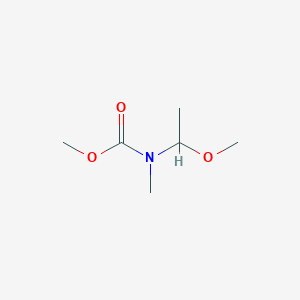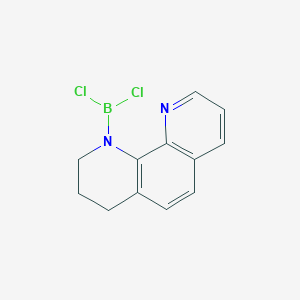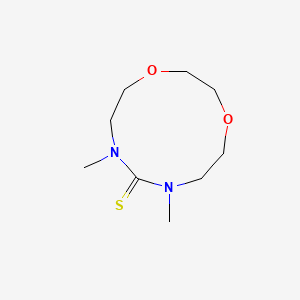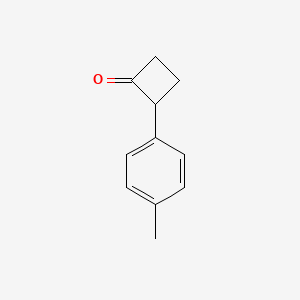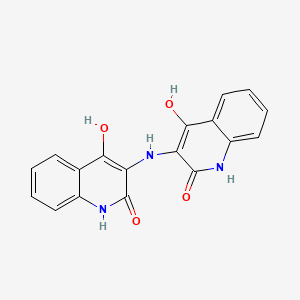
2-But-3-enylidene-1-methylpyrrolidine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-enylidene-1-methylpyrrolidine;perchloric acid: is a chemical compound that combines a pyrrolidine derivative with perchloric acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. Perchloric acid is a strong acid and oxidizing agent, often used in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-enylidene-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with an appropriate butenylidene precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially due to the presence of perchloric acid.
Reduction: Reduction reactions may be less common but can be achieved under specific conditions.
Substitution: The pyrrolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Perchloric acid itself acts as a strong oxidizing agent.
Reducing Agents: Hydrogen gas or metal hydrides can be used for reduction reactions.
Catalysts: Transition metal catalysts may be employed for various reactions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives of the pyrrolidine ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: In biological research, derivatives of pyrrolidine are studied for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Pyrrolidine derivatives are explored for their potential use in drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-But-3-enylidene-1-methylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The presence of perchloric acid may enhance the compound’s reactivity and ability to participate in redox reactions.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the butenylidene group.
1-Methylpyrrolidine: Lacks the butenylidene group but shares the pyrrolidine core.
2-But-3-yn-1-yl-1-methylpyrrolidine: A similar compound with an alkyne group instead of the butenylidene group.
Uniqueness: The presence of both the butenylidene group and perchloric acid makes 2-But-3-enylidene-1-methylpyrrolidine unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities.
Properties
CAS No. |
89862-84-0 |
|---|---|
Molecular Formula |
C9H16ClNO4 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-but-3-enylidene-1-methylpyrrolidine;perchloric acid |
InChI |
InChI=1S/C9H15N.ClHO4/c1-3-4-6-9-7-5-8-10(9)2;2-1(3,4)5/h3,6H,1,4-5,7-8H2,2H3;(H,2,3,4,5) |
InChI Key |
SXOHIXBSHLSQHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1=CCC=C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(4E)-4-[(4-methoxyphenyl)imino]-3-nitro-4H-chromen-2-ol](/img/structure/B14394540.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
